molecular formula C5H9BN2O2 B1589016 1-Ethylpyrazole-4-boronic acid CAS No. 847818-56-8

1-Ethylpyrazole-4-boronic acid

Cat. No.: B1589016
CAS No.: 847818-56-8
M. Wt: 139.95 g/mol
InChI Key: IIBSDEGSGLVNOY-UHFFFAOYSA-N
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Description

1-Ethylpyrazole-4-boronic acid is an organoboron compound with the molecular formula C5H9BN2O2. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The boronic acid functional group attached to the pyrazole ring makes this compound particularly useful in various chemical reactions, especially in the field of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylpyrazole-4-boronic acid can be synthesized through several methods. One common approach involves the reaction of 1-ethylpyrazole with a boron-containing reagent such as boronic acid or boronate ester. The reaction typically requires a catalyst, such as palladium, and is carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. This method is favored due to its efficiency and scalability. The reaction is conducted in a solvent such as ethanol or water, with a palladium catalyst and a base like potassium carbonate .

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpyrazole-4-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-ethylpyrazole-4-boronic acid primarily involves its role as a boron-containing reagent in various chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process is facilitated by the unique electronic properties of the boronic acid group, which allows for efficient and selective reactions .

Comparison with Similar Compounds

  • 1H-Pyrazole-4-boronic acid
  • Cyclobutylboronic acid
  • Pinacol boronic esters

Comparison: 1-Ethylpyrazole-4-boronic acid is unique due to its ethyl substituent on the pyrazole ring, which can influence its reactivity and selectivity in chemical reactions. Compared to 1H-pyrazole-4-boronic acid, the ethyl group provides additional steric and electronic effects that can enhance certain reactions. Cyclobutylboronic acid and pinacol boronic esters, while also useful in organic synthesis, have different structural features and reactivity profiles .

Properties

IUPAC Name

(1-ethylpyrazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BN2O2/c1-2-8-4-5(3-7-8)6(9)10/h3-4,9-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBSDEGSGLVNOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466035
Record name 1-Ethylpyrazole-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847818-56-8
Record name 1-Ethylpyrazole-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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